

Introduction: The Significance of a Chiral Building Block

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Compound of Interest

Compound Name:	<i>(R)</i> -4-(1-Hydroxyethyl)benzoic acid
CAS No.:	125577-90-4
Cat. No.:	B3377064

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(R)-4-(1-Hydroxyethyl)benzoic acid is a chiral carboxylic acid that has emerged as a valuable intermediate in the field of organic and medicinal chemistry.[1][2] Its structure, featuring a stereogenic center at the carbinol carbon, a carboxylic acid functional group, and an aromatic ring, makes it a versatile synthon for the construction of more complex, optically active molecules.[1] The precise three-dimensional arrangement of its functional groups is crucial, as the biological activity of many pharmaceuticals is highly dependent on stereochemistry. This guide provides a comprehensive overview of the synthesis, properties, and applications of the (R)-enantiomer, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application. **(R)**-4-(1-Hydroxyethyl)benzoic acid is a solid at room temperature with a defined melting point and moderate polarity, influencing its solubility.[3][4] The presence of both a hydroxyl and a carboxylic acid group allows for significant hydrogen bonding, which contributes to its relatively high melting and boiling points.[1]

Table 1: Physicochemical Data for 4-(1-Hydroxyethyl)benzoic acid

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₃	[3][5]
Molecular Weight	166.17 g/mol	[2][6]
CAS Number	97364-15-3 (racemate)	[3][4]
Melting Point	138-139 °C	[3][4]
Boiling Point	336.6 ± 25.0 °C at 760 mmHg	[3][4]
Density	1.2 ± 0.1 g/cm ³	[3]
Appearance	Solid	[4][5]
Storage	Store at room temperature, sealed in dry conditions.	[4]

Strategic Synthesis of Enantiopure (R)-4-(1-Hydroxyethyl)benzoic acid

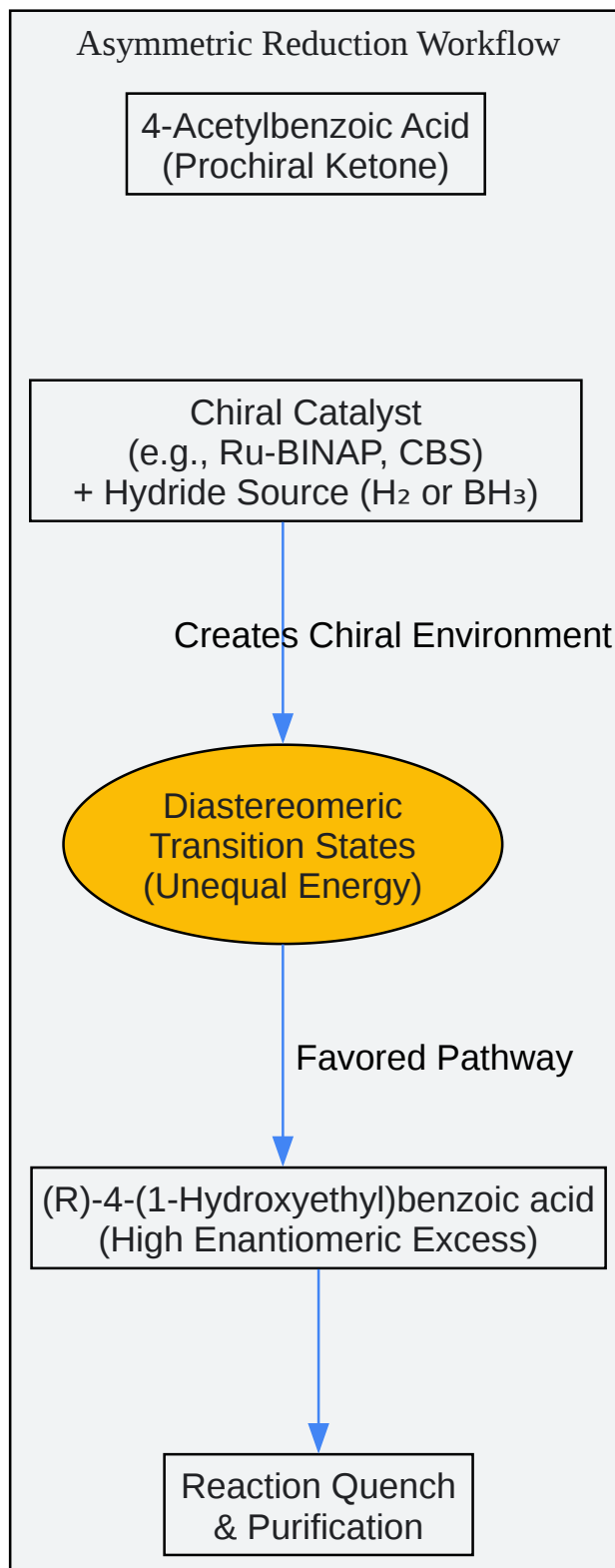
Obtaining enantiomerically pure compounds is a central challenge in modern organic synthesis. For **(R)-4-(1-Hydroxyethyl)benzoic acid**, the primary strategies revolve around the stereocontrolled synthesis from its prochiral precursor, 4-acetylbenzoic acid, or the separation of a racemic mixture.[3][7]

Asymmetric Synthesis: The Direct Approach

Asymmetric synthesis is often the most efficient method, as it aims to create the desired enantiomer directly, avoiding the loss of 50% of the material inherent in classical resolution.[8] [9] The most common approach is the enantioselective reduction of the ketone in 4-acetylbenzoic acid using a chiral catalyst or reagent.[10]

Causality of Experimental Choice: This method is preferred in industrial settings because it is atom-economical. The choice of catalyst is critical; it creates a chiral environment around the ketone, forcing the hydride reducing agent to attack from a specific face, thus preferentially forming one enantiomer over the other.[9][10] Catalysts like those used in Noyori-type

hydrogenations or Corey-Bakshi-Shibata (CBS) reductions are designed to provide high levels of stereocontrol.



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Caption: Workflow for Asymmetric Synthesis.

Protocol 1: Asymmetric Transfer Hydrogenation

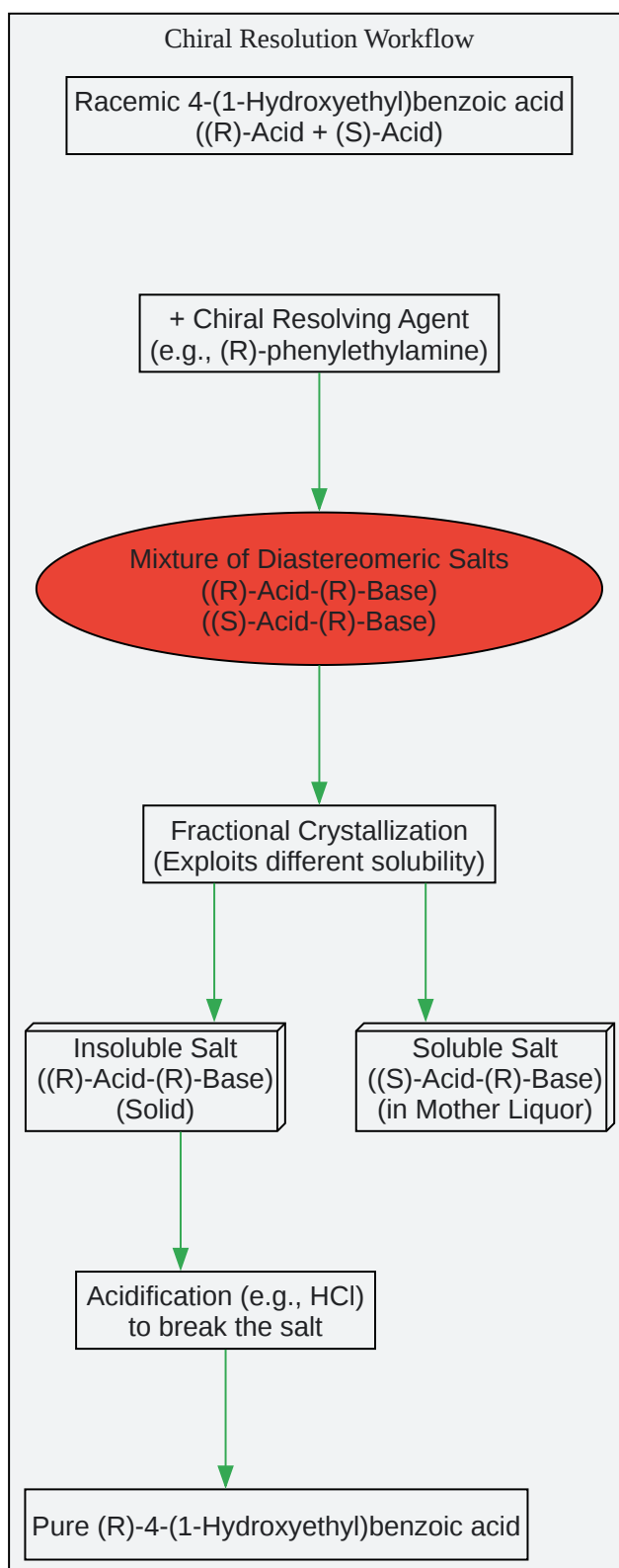
This protocol is a representative example of an enantioselective reduction.

- **Inert Atmosphere Setup:** To a dry Schlenk flask under an argon atmosphere, add the chiral catalyst (e.g., (R,R)-N-p-tosyl-1,2-diphenylethylenediamine-ruthenium(II) complex) (0.5-2 mol%).
- **Reagent Addition:** Add 4-acetylbenzoic acid (1.0 eq) and a solvent such as isopropanol, which also serves as the hydride source.
- **Initiation:** Add a base, such as potassium hydroxide or sodium isopropoxide (5-10 mol%), to activate the catalyst.
- **Reaction:** Heat the mixture to a specified temperature (e.g., 50-80 °C) and stir until the reaction is complete, monitoring by TLC or HPLC.
- **Work-up:** Cool the reaction mixture to room temperature. Acidify with aqueous HCl (e.g., 2M) to a pH of 1-2 to precipitate the product and neutralize the base.[7]
- **Isolation:** Filter the solid precipitate, wash with cold water, and dry under vacuum.
- **Purification:** If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to achieve high chemical and enantiomeric purity.[11]
- **Analysis:** Determine the enantiomeric excess (ee) using chiral HPLC.

Chiral Resolution: The Classical Approach

Chiral resolution involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its constituent enantiomers.[8] For carboxylic acids like 4-(1-hydroxyethyl)benzoic acid, the most common method is diastereomeric salt formation.[8][12]

Causality of Experimental Choice: This method relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed. These salts have different solubilities, allowing one to be selectively crystallized.^{[8][13]} The choice of resolving agent and solvent is critical and often requires empirical screening to find conditions that provide efficient separation.



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Caption: Workflow for Chiral Resolution.

Protocol 2: Resolution via Diastereomeric Salt Formation

- **Dissolution:** Dissolve racemic 4-(1-hydroxyethyl)benzoic acid (1.0 eq) in a suitable hot solvent, such as ethanol or acetone.
- **Salt Formation:** In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(+)- α -phenylethylamine) (0.5-1.0 eq) in the same solvent. Slowly add the resolving agent solution to the acid solution.
- **Crystallization:** Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
- **Isolation:** Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the first enrichment. The enantiomeric purity can be increased by further recrystallizations.
- **Liberation of the Enantiomer:** Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 2M HCl) until the pH is ~1-2. This protonates the carboxylic acid and breaks the salt bond.
- **Final Isolation:** The free **(R)-4-(1-hydroxyethyl)benzoic acid** will precipitate out of the aqueous solution. Filter the solid, wash thoroughly with cold water to remove the resolving agent hydrochloride, and dry.
- **Analysis:** Confirm the enantiomeric purity via chiral HPLC.

Biocatalysis: The Green Chemistry Route

Biocatalytic methods employ enzymes or whole microorganisms to perform chemical transformations.^{[14][15]} For the synthesis of **(R)-4-(1-hydroxyethyl)benzoic acid**, oxidoreductases such as alcohol dehydrogenases are highly effective.^[16]

Causality of Experimental Choice: Enzymes are inherently chiral and can exhibit near-perfect stereoselectivity. Reactions are typically run in water under mild conditions (ambient temperature and neutral pH), reducing environmental impact.^[14] A multi-enzyme "cascade" can even be used to synthesize the target molecule from simpler precursors in a one-pot process, increasing efficiency.^[16] For example, a system using an alcohol dehydrogenase

from *Lactobacillus brevis* can achieve quantitative yields and enantiomeric purity greater than 95%.^[16]

Applications in Research and Drug Development

Benzoic acid and its derivatives are cornerstones of the pharmaceutical industry, used as preservatives, intermediates, and active pharmaceutical ingredients (APIs).^{[17][18]} The specific (R)-stereoisomer of 4-(1-hydroxyethyl)benzoic acid is a key building block in the synthesis of various bioactive molecules.

- **Pharmaceutical Intermediates:** Its bifunctional nature (acid and alcohol) allows for sequential or orthogonal chemical modifications, making it an ideal starting point for multi-step syntheses of complex drugs.^{[17][19]}
- **Bioactivity of Derivatives:** While the molecule itself has limited reported direct therapeutic use, its derivatives are subjects of active research. For example, some benzoic acid derivatives have shown potential as anti-inflammatory, analgesic, or antimicrobial agents.^{[20][21]} Hydroxybenzoic acid derivatives have been investigated for mitigating skin damage from toxins.^[22] Its structural motif is found in compounds with diverse biological activities, and its incorporation can influence a drug's pharmacokinetics and pharmacodynamics.
- **Influenza Neuraminidase Inhibition:** The racemic form has been noted for its in vitro inhibitory activity against the H1N9 strain of influenza neuraminidase, suggesting that enantiomerically pure forms could be starting points for antiviral drug discovery.^[3]

Conclusion

(R)-4-(1-Hydroxyethyl)benzoic acid is more than just a chemical compound; it is an enabling tool for the creation of stereochemically defined molecules. The choice of synthetic strategy—be it the elegance of asymmetric catalysis, the classical logic of chiral resolution, or the green efficiency of biocatalysis—depends on factors such as scale, cost, and available technology. A thorough understanding of these methods, coupled with knowledge of the compound's properties and applications, empowers researchers and drug development professionals to leverage this versatile building block in the pursuit of novel therapeutics and advanced materials.

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